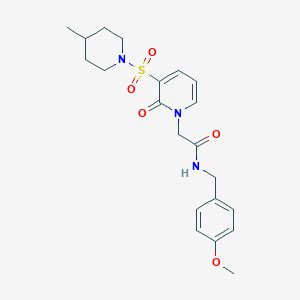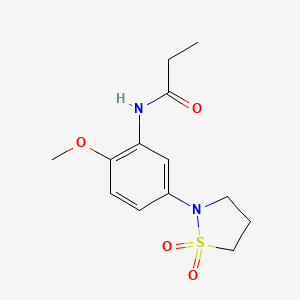![molecular formula C26H25NO3 B2429434 N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide CAS No. 1206989-85-6](/img/structure/B2429434.png)
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the carboxamide group via an amide coupling reaction. The 4-phenyltetrahydro-2H-pyran-4-yl moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted xanthene derivatives.
Applications De Recherche Scientifique
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other xanthene derivatives and carboxamide-containing molecules. Examples include:
- 9H-xanthene-9-carboxamide
- 4-phenyltetrahydro-2H-pyran derivatives
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c28-25(27-18-26(14-16-29-17-15-26)19-8-2-1-3-9-19)24-20-10-4-6-12-22(20)30-23-13-7-5-11-21(23)24/h1-13,24H,14-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHURGTSUKYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
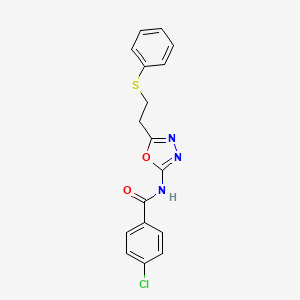
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea](/img/structure/B2429353.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2429355.png)
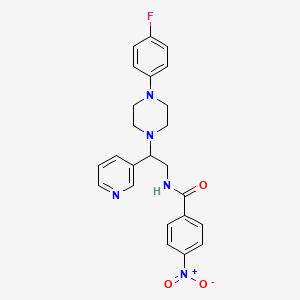
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)
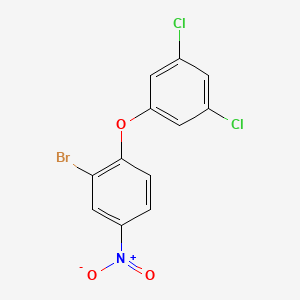
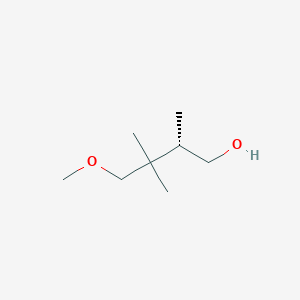
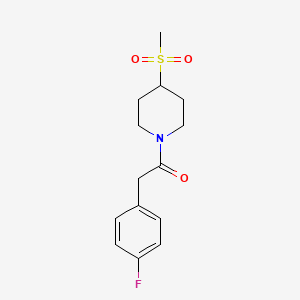
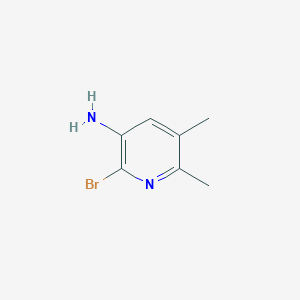
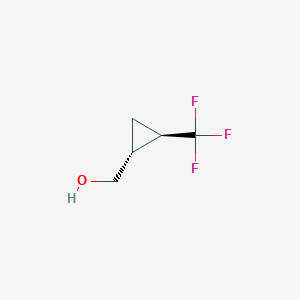
![1-(3,5-dimethylphenyl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2429370.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
